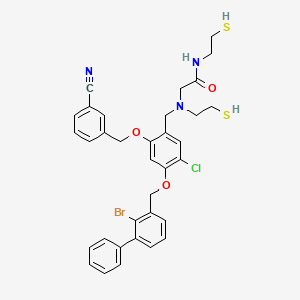
N2S2-Cbmbc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2S2-Cbmbc, also known as N2S2 bromo-benzyl ether derivative, is a chemical compound that acts as a ligand. It is used in the formation of 99m Technetium-labelled complexes, which can be applied as imaging agents for detecting PD-L1 expression in tumors. This compound allows for real-time, comprehensive, and convenient detection of PD-L1 levels, overcoming the limitations of traditional immunohistochemical methods .
准备方法
The preparation of N2S2-Cbmbc involves the synthesis of the N2S2 bromo-benzyl ether derivative. The synthetic route typically includes the reaction of bromo-benzyl ether with N2S2 ligands under specific conditions to form the desired compound. The reaction conditions involve controlled temperature and pressure to ensure the formation of the complex. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
化学反应分析
N2S2-Cbmbc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The bromo-benzyl ether group can undergo substitution reactions with nucleophiles to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N2S2-Cbmbc has several scientific research applications, including:
Chemistry: Used as a ligand in the formation of metal complexes for various chemical analyses.
Biology: Applied in the detection of PD-L1 expression in biological samples, aiding in cancer research.
Medicine: Utilized as an imaging agent for tumor detection, providing real-time data on PD-L1 levels.
Industry: Employed in the development of diagnostic tools and imaging agents for medical applications
作用机制
The mechanism of action of N2S2-Cbmbc involves its role as a ligand in the formation of 99m Technetium-labelled complexes. These complexes bind to PD-L1 proteins expressed on tumor cells, allowing for the detection of PD-L1 levels through imaging techniques. The molecular targets include PD-L1 proteins, and the pathways involved are related to the immune response and tumor detection .
相似化合物的比较
N2S2-Cbmbc is unique due to its ability to form 99m Technetium-labelled complexes for imaging purposes. Similar compounds include other N2S2 derivatives and bromo-benzyl ether derivatives, which may have different applications and properties. The uniqueness of this compound lies in its specific use for PD-L1 detection and imaging .
Similar compounds include:
- N2S2 bromo-benzyl ether derivatives
- Other N2S2 ligands
- Bromo-benzyl ether derivatives
生物活性
N2S2-Cbmbc, a bromo-benzyl ether derivative, has garnered attention for its diverse biological activities, particularly in the fields of imaging and therapeutic applications. This compound acts as a ligand and has been studied for its potential in various biological pathways and disease mechanisms. Below is a detailed examination of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which allows it to interact with multiple biological targets. Its molecular formula is C₁₃H₁₄BrN₂S₂, and it has a molecular weight of 356.36 g/mol. The compound's structure facilitates its role as a ligand in radiopharmaceutical applications, particularly with 99mTc (technetium-99m) for imaging purposes.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Ligand Binding : It acts as a ligand for various receptors, influencing signaling pathways involved in inflammation, apoptosis, and cell cycle regulation .
- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, making it a candidate for immunotherapy applications .
- Antimicrobial Activity : this compound has demonstrated efficacy against a range of pathogens, including bacteria and viruses .
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens:
- Bacterial Infections : It has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.
- Viral Infections : The compound has shown activity against viruses like HIV and influenza, suggesting potential applications in antiviral therapies .
2. Anti-Cancer Activity
Research indicates that this compound may play a role in cancer therapy:
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase in various cancer models, inhibiting proliferation .
3. Imaging Applications
The use of this compound as a ligand for 99mTc-labeled complexes presents significant advancements in medical imaging:
- Radiopharmaceutical Development : It is being explored for use in SPECT imaging to enhance visualization of tumors and other pathological conditions .
Table 1: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong potential for development as an antibiotic agent.
Case Study 2: Cancer Cell Line Study
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability (by approximately 50% at 10 µM concentration) after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.
属性
分子式 |
C34H33BrClN3O3S2 |
|---|---|
分子量 |
711.1 g/mol |
IUPAC 名称 |
2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methyl-(2-sulfanylethyl)amino]-N-(2-sulfanylethyl)acetamide |
InChI |
InChI=1S/C34H33BrClN3O3S2/c35-34-27(10-5-11-29(34)26-8-2-1-3-9-26)23-42-32-18-31(41-22-25-7-4-6-24(16-25)19-37)28(17-30(32)36)20-39(13-15-44)21-33(40)38-12-14-43/h1-11,16-18,43-44H,12-15,20-23H2,(H,38,40) |
InChI 键 |
IYHXDWWOGKOFEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN(CCS)CC(=O)NCCS)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















